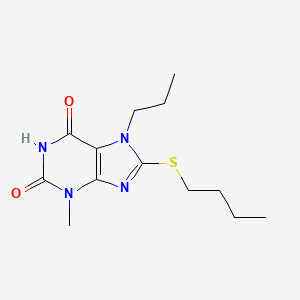![molecular formula C20H21N3O4S2 B2388038 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide CAS No. 898414-52-3](/img/structure/B2388038.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide” is a compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .
Synthesis Analysis
The synthesis of cyanoacetamides, which are key components of this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用
Cytochrome P450 Inhibitors
Cytochrome P450 enzymes play a crucial role in the metabolism of drugs, and selective inhibitors can be used to elucidate the involvement of specific isoforms in drug metabolism, potentially reducing drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt]. The study highlights the importance of selective inhibition for understanding metabolic pathways, suggesting that structurally related compounds could serve as tools in pharmacokinetic research.
Aroma Compounds in Food Science
Research on the volatilome of hazelnuts indicates that specific compounds contribute to their distinctive aroma, impacting quality and consumer preference (Squara, Stilo, Cialiè Rosso, Liberto, Spigolon, Genova, Castello, Bicchi, & Cordero, 2022)[https://consensus.app/papers/corylus-aroma-blueprint-potent-odorants-signatures-squara/7b1fffb30e7a5f818e812af4117df802/?utm_source=chatgpt]. This suggests potential applications of related chemical structures in food science, particularly in understanding and enhancing flavor profiles.
Antithrombotic Drug Synthesis
The review on the synthesis of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug, underscores the significance of specific synthetic methodologies in drug development (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017)[https://consensus.app/papers/developments-synthesis-antiplatelet-drug-sclopidogrel-saeed/5fa5479e907354d08938314fd0de2517/?utm_source=chatgpt]. This area of research is relevant for compounds with similar structures, focusing on improving synthetic routes for pharmaceuticals.
Antiarrhythmic Agents
The pharmacodynamic and pharmacokinetic properties of acecainide, a Class III antiarrhythmic agent, have been studied, suggesting its potential in treating cardiac arrhythmias (Harron & Brogden, 1990)[https://consensus.app/papers/acecainide-nacetylprocainamide-review-properties-harron/4a9718d1643c56dab5081b96279e00bb/?utm_source=chatgpt]. Research into related compounds could expand treatment options for arrhythmic conditions.
作用機序
The compound has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Its interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
将来の方向性
特性
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-3-5-15(6-4-13)29(26,27)10-8-19(25)22-20-17(11-21)16-7-9-23(14(2)24)12-18(16)28-20/h3-6H,7-10,12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTWLFAIUKWPDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2387955.png)

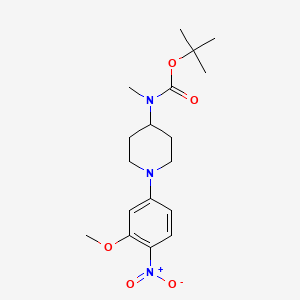
![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)
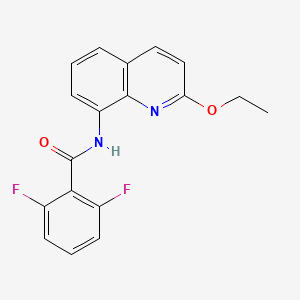
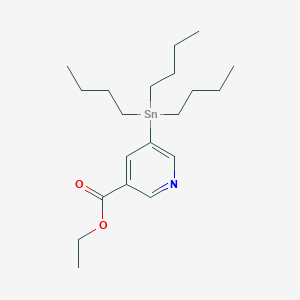

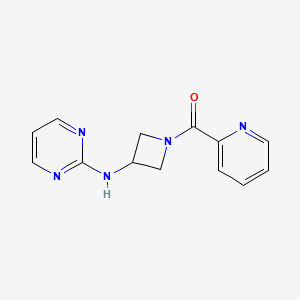
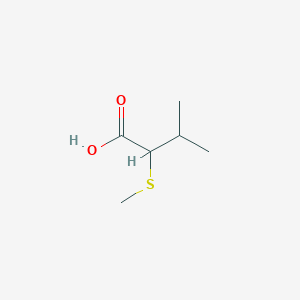

![N-[2-(azetidin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2387970.png)
![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)
![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)
